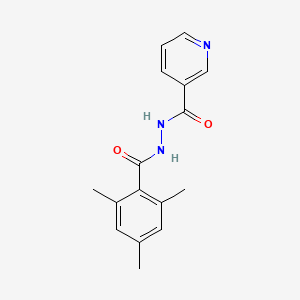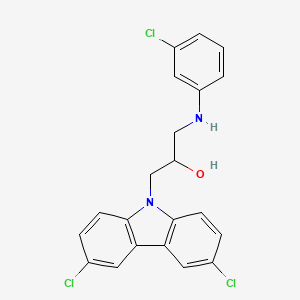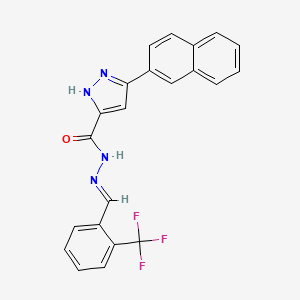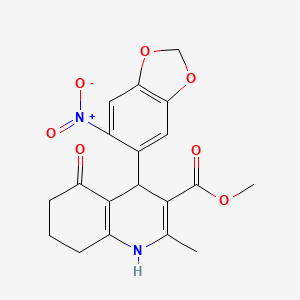
N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide is a synthetic organic compound with the molecular formula C16H17N3O2This compound is part of the pyridine-carbohydrazide family, which has been studied for its antimicrobial and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridine derivatives .
科学的研究の応用
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism by which N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide exerts its effects involves targeting specific molecular pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial and fungal cells, leading to cell death. The compound interacts with molecular targets such as succinate dehydrogenase, disrupting cellular respiration and energy production .
類似化合物との比較
Similar Compounds
- N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide
- N’-(2,4,6-trimethylbenzoyl)pyridine-4-carbohydrazide
- N’-(2,4,6-trimethylbenzoyl)pyridine-2-carbohydrazide
Uniqueness
N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide stands out due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound has shown superior antimicrobial and antifungal properties, making it a valuable candidate for further research and development .
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)14(12(3)8-10)16(21)19-18-15(20)13-5-4-6-17-9-13/h4-9H,1-3H3,(H,18,20)(H,19,21) |
InChIキー |
CGBOSTIWCGFSPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NNC(=O)C2=CN=CC=C2)C |
溶解性 |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-methoxy-1-naphthyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698716.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B11698719.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11698726.png)

![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698731.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11698732.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11698733.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)

![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
![(1Z)-1-[(2E)-{(3Z)-3-[(2E)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]butan-2-ylidene}hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11698792.png)
